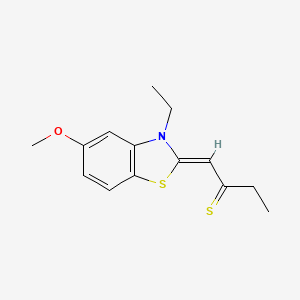![molecular formula C26H27N3O5S B11635885 Ethyl 5-cyano-6-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11635885.png)
Ethyl 5-cyano-6-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 5-ciano-6-({2-[(3,4-dimetilfenil)amino]-2-oxoetil}sulfanil)-4-(2-metoxifenil)-2-oxo-1,2,3,4-tetrahidropiridina-3-carboxilato de etilo es un compuesto orgánico complejo con aplicaciones potenciales en diversos campos como la química medicinal, la síntesis orgánica y la ciencia de los materiales. Este compuesto presenta un núcleo de tetrahidropiridina, que se encuentra a menudo en moléculas bioactivas, lo que lo convierte en un tema de interés para el desarrollo de fármacos y otras investigaciones científicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 5-ciano-6-({2-[(3,4-dimetilfenil)amino]-2-oxoetil}sulfanil)-4-(2-metoxifenil)-2-oxo-1,2,3,4-tetrahidropiridina-3-carboxilato de etilo normalmente implica reacciones orgánicas de varios pasos. Una ruta sintética común podría incluir:
Formación del núcleo de tetrahidropiridina: Esto se puede lograr mediante una reacción de ciclización que involucra precursores apropiados, como acetoacetato de etilo, cianoacetamida y un aldehído.
Introducción del grupo sulfanyl: Este paso implica la reacción del intermedio con un compuesto de tiol, como el ácido 2-mercaptoacético, en condiciones básicas.
Aminación y sustitución:
Esterificación final: El paso final implica la esterificación para introducir el grupo éster etílico.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de la ruta sintética anterior para maximizar el rendimiento y la pureza. Esto podría incluir el uso de reactores de flujo continuo, técnicas de purificación avanzadas como la cromatografía y medidas estrictas de control de calidad para garantizar la consistencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo sulfanyl, lo que lleva a la formación de sulfóxidos o sulfona.
Reducción: Las reacciones de reducción pueden dirigirse al grupo ciano, convirtiéndolo en una amina u otros grupos funcionales.
Sustitución: Los anillos aromáticos y el núcleo de tetrahidropiridina pueden participar en diversas reacciones de sustitución, como la halogenación o la nitración.
Reactivos y condiciones comunes
Oxidación: Reactivos como el peróxido de hidrógeno o el ácido m-cloroperbenzoico (m-CPBA) en condiciones suaves.
Reducción: Hidrogenación catalítica utilizando paladio sobre carbono (Pd/C) o hidruro de litio y aluminio (LiAlH4).
Sustitución: Sustitución electrofílica aromática utilizando reactivos como el bromo o el ácido nítrico.
Productos principales
Oxidación: Sulfóxidos, sulfona.
Reducción: Aminas, nitrilos reducidos.
Sustitución: Derivados halogenados o nitrados.
Aplicaciones Científicas De Investigación
Química
En la síntesis orgánica, este compuesto puede servir como bloque de construcción para moléculas más complejas. Sus grupos funcionales permiten modificaciones químicas adicionales, lo que lo convierte en un intermedio versátil.
Biología y medicina
El núcleo de tetrahidropiridina es un motivo común en muchas moléculas bioactivas, incluidos los productos farmacéuticos. Este compuesto podría explorarse por su potencial como candidato a fármaco, particularmente en áreas como la investigación antiinflamatoria o anticancerígena.
Industria
En la ciencia de los materiales, la estructura única del compuesto podría utilizarse en el desarrollo de nuevos materiales con propiedades específicas, como polímeros o nanomateriales.
Mecanismo De Acción
El mecanismo de acción del 5-ciano-6-({2-[(3,4-dimetilfenil)amino]-2-oxoetil}sulfanil)-4-(2-metoxifenil)-2-oxo-1,2,3,4-tetrahidropiridina-3-carboxilato de etilo dependería de su aplicación específica. En la química medicinal, podría interactuar con objetivos moleculares como enzimas o receptores, modulando su actividad. La presencia de los grupos ciano y sulfanyl sugiere posibles interacciones con sitios nucleofílicos o electrofílicos en los sistemas biológicos.
Comparación Con Compuestos Similares
Compuestos similares
5-ciano-4-(2-metoxifenil)-2-oxo-1,2,3,4-tetrahidropiridina-3-carboxilato de etilo: Carece de los grupos sulfanyl y amino, lo que podría alterar su reactividad y actividad biológica.
6-({2-[(3,4-dimetilfenil)amino]-2-oxoetil}sulfanil)-4-(2-metoxifenil)-2-oxo-1,2,3,4-tetrahidropiridina-3-carboxilato de etilo: Estructura similar pero patrón de sustitución diferente, lo que podría afectar sus propiedades químicas y biológicas.
Unicidad
La combinación única de grupos funcionales en el 5-ciano-6-({2-[(3,4-dimetilfenil)amino]-2-oxoetil}sulfanil)-4-(2-metoxifenil)-2-oxo-1,2,3,4-tetrahidropiridina-3-carboxilato de etilo proporciona un conjunto distinto de propiedades químicas y biológicas, lo que lo convierte en un compuesto valioso para diversas aplicaciones. Su potencial para una mayor funcionalización y reactividad diversa lo diferencia de compuestos similares.
Propiedades
Fórmula molecular |
C26H27N3O5S |
|---|---|
Peso molecular |
493.6 g/mol |
Nombre IUPAC |
ethyl 5-cyano-6-[2-(3,4-dimethylanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C26H27N3O5S/c1-5-34-26(32)23-22(18-8-6-7-9-20(18)33-4)19(13-27)25(29-24(23)31)35-14-21(30)28-17-11-10-15(2)16(3)12-17/h6-12,22-23H,5,14H2,1-4H3,(H,28,30)(H,29,31) |
Clave InChI |
GRBOEEOQEYRHBF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1C(C(=C(NC1=O)SCC(=O)NC2=CC(=C(C=C2)C)C)C#N)C3=CC=CC=C3OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6Z)-6-{4-[2-(2,6-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11635814.png)
![3-hydroxy-5-[4-(prop-2-en-1-yloxy)phenyl]-1-(pyridin-3-ylmethyl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11635817.png)
![2-[(3-Cyano-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridin-2-yl)sulfanyl]acetamide](/img/structure/B11635825.png)

![[3-(4-Benzyl-piperazine-1-carbonyl)-phenyl]-(4-benzyl-piperazin-1-yl)-methanone](/img/structure/B11635835.png)
![3-(4-chlorophenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}quinazolin-4(3H)-one](/img/structure/B11635836.png)
![2-chloro-5-{5-[(Z)-(5-cyano-2-hydroxy-4-methyl-6-oxopyridin-3(6H)-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B11635840.png)
![4-[4-(allyloxy)-3-methylbenzoyl]-5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11635848.png)
![5-hydroxy-2-({[2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B11635855.png)
![[(5E)-5-(1-methylpyridin-2(1H)-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11635856.png)
![1-[(4-Methoxyphenyl)sulfonyl]-4-(3-phenoxybenzyl)piperazine](/img/structure/B11635874.png)
![5-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11635877.png)
![Ethyl 6-ethoxy-4-[(3-methoxyphenyl)amino]quinoline-3-carboxylate](/img/structure/B11635878.png)
![Benzyl ({5-[(4-chlorophenyl)carbamoyl]-3-cyano-4-(furan-2-yl)-6-methyl-1,4-dihydropyridin-2-yl}sulfanyl)acetate](/img/structure/B11635887.png)
